molecular formula C13H26N4O2 B2971407 N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide CAS No. 1023351-28-1

N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

Cat. No. B2971407
CAS RN: 1023351-28-1
M. Wt: 270.377
InChI Key: TZLJUVBTQXDNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, also known as NPPCDF, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent, reactant, catalyst, or intermediate in various synthetic reactions. NPPCDF is a member of the carbamate family and is known for its reactivity and versatility in organic synthesis. It is a white, crystalline solid with a melting point of about 70°C and is soluble in organic solvents.

Scientific Research Applications

Synthesis and Reactivity

N-propyl formamides, including compounds similar to N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, are significant in the synthesis of various organic compounds. For example, a study by Weng et al. (2018) demonstrated the use of N-substituted formamides in synthesizing 2-aminopyridines, a process that occurs at room temperature and yields water and sodium formate as byproducts (Weng et al., 2018). Similarly, Kang et al. (2022) used N-formylcarbazole for formylating amines, a method crucial for pharmaceutical syntheses (Kang et al., 2022).

Chemical Properties and Applications

Formamides, including N-propyl formamides, have diverse applications in organic synthesis and medicinal chemistry. He et al. (2020) reviewed advances in using formamides for carbamoylation reactions, highlighting their prevalence in medicinal chemistry (He et al., 2020). Lin and Huang (2018) developed a method for synthesizing formamides through electrochemical decarboxylation, illustrating the broad functional group tolerance of these compounds (Lin & Huang, 2018).

Biochemical and Catalytic Applications

In the realm of biochemistry, N-propyl formamides serve as analogues for aldehyde substrates in alcohol dehydrogenases. Venkataramaiah and Plapp (2003) researched formamides' role in inhibiting alcohol metabolism, revealing their potential in structure-function studies and specific inhibition applications (Venkataramaiah & Plapp, 2003). Additionally, Wang et al. (2006) developed N-formamides as Lewis basic catalysts for hydrosilylation reactions, demonstrating their high enantioselectivity and broad substrate range (Wang et al., 2006).

Green Chemistry and Environmental Applications

N-propyl formamides are also significant in green chemistry. Ghasemi (2018) discussed the synthesis of N-formylmorpholine as a green solvent for heterocyclic compound synthesis, emphasizing its non-toxic and non-corrosive properties (Ghasemi, 2018).

properties

IUPAC Name

1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLJUVBTQXDNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCN(CC1)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.